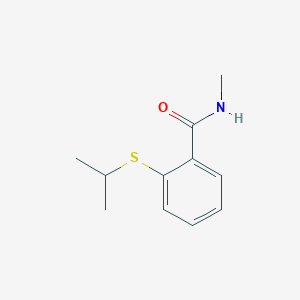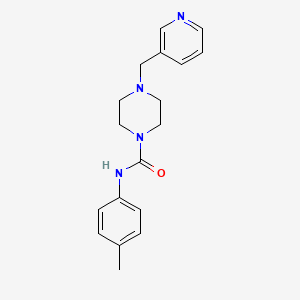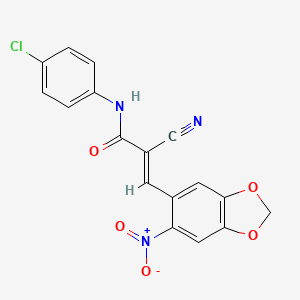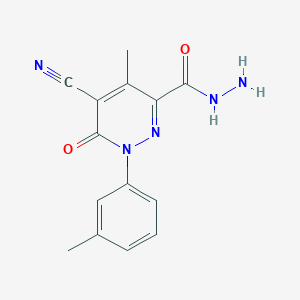![molecular formula C14H11ClF2N2O3S B4706324 N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4706324.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide
Overview
Description
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide is based on its ability to inhibit specific enzymes and signaling pathways. For example, in cancer treatment, this compound inhibits the activity of enzymes such as PARP and CDKs, which are involved in cell cycle regulation and DNA repair. In inflammatory disorders, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6. The antibacterial and antiviral activities of this compound are based on its ability to disrupt the function of specific enzymes and proteins in bacterial and viral cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being targeted. In cancer treatment, this compound induces cell death and inhibits tumor growth. In inflammatory disorders, this compound reduces inflammation and prevents tissue damage. The antibacterial and antiviral activities of this compound result in the inhibition of bacterial and viral growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition of disease-related processes without affecting normal cellular functions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel derivatives of this compound with improved pharmacological properties. In addition, the potential use of this compound in combination therapy with other drugs is also being explored. Finally, the evaluation of the safety and efficacy of this compound in clinical trials is an important future direction for its potential therapeutic use.
Scientific Research Applications
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammatory disorders, and infectious diseases. In cancer treatment, this compound has been found to inhibit the growth of tumor cells by targeting specific enzymes and signaling pathways. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted by this compound due to its anti-inflammatory properties. In addition, this compound has been studied for its antibacterial and antiviral activities.
properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O3S/c1-7-2-3-8(23(18,21)22)4-13(7)19-14(20)9-5-11(16)12(17)6-10(9)15/h2-6H,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKRKKCJJQFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4706248.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4706265.png)
![N-{[(3-bromophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4706271.png)
![N-methyl-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4706276.png)
![5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4706281.png)


![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4706316.png)



![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)
